
Ethyl cinnamate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cinnamate-d7, also known as deuterated ethyl cinnamate, is a deuterium-labeled compound. It is an ester of cinnamic acid and ethanol, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies and as a reference standard in analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl cinnamate-d7 can be synthesized through the esterification of deuterated cinnamic acid with deuterated ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cinnamate-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert it to ethyl hydrocinnamate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products
Oxidation: Cinnamic acid derivatives.
Reduction: Ethyl hydrocinnamate.
Substitution: Various substituted cinnamate esters.
Aplicaciones Científicas De Investigación
Ethyl cinnamate-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of biobased plastics and other functional materials .
Mecanismo De Acción
The mechanism of action of ethyl cinnamate-d7 involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to interact with ergosterol in fungal cell membranes, disrupting cell growth and proliferation. Molecular docking studies suggest that it targets enzymes such as caHOS2 and caRPD3 in fungi .
Comparación Con Compuestos Similares
Ethyl cinnamate-d7 can be compared with other similar compounds such as:
Ethyl cinnamate: The non-deuterated version, which has similar chemical properties but lacks the deuterium labeling.
Methyl cinnamate: An ester of cinnamic acid and methanol, which has different physical properties and reactivity.
Butyl cinnamate: An ester with a longer alkyl chain, which affects its solubility and biological activity
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and as a reference standard in analytical applications .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
ethyl (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,5D,6D,7D,8D,9D |
Clave InChI |
KBEBGUQPQBELIU-TULXXKHWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)OCC)/[2H])[2H])[2H] |
SMILES canónico |
CCOC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
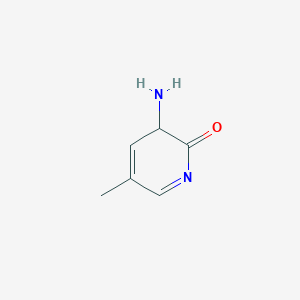

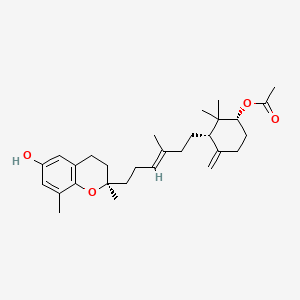
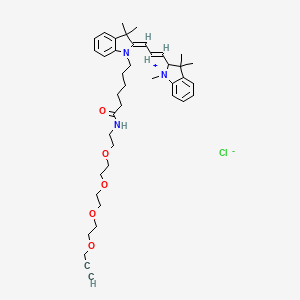
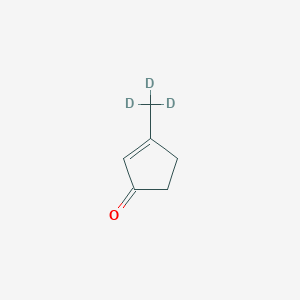

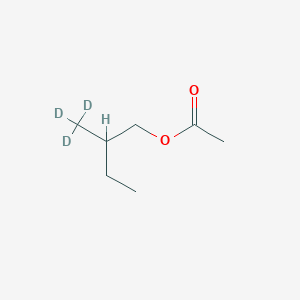
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
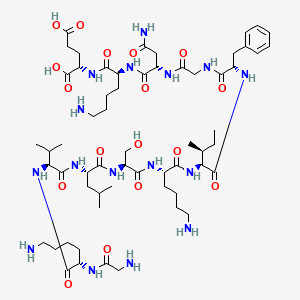
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)
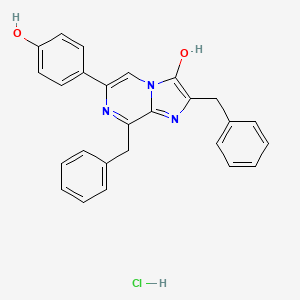
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
